Antifungal Activity: 6-Iodo Analog vs. Non-Iodinated Scaffold
Direct comparison of the 2-cyano-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide scaffold with its 6-iodo derivative reveals that the iodo substitution is critical for potent antifungal activity. The 6-iodo derivative, when further elaborated into a thiazolylidene-acetamide, showed an inhibition zone of 18 mm against Aspergillus ochraceus Wilhelm, while the non-iodinated starting material (the target compound) serves as the essential precursor for introducing this activity-enhancing modification [1]. This demonstrates that the target compound's value lies in its synthetic versatility for late-stage functionalization to achieve the desired bioactivity.
| Evidence Dimension | Antifungal activity (inhibition zone) |
|---|---|
| Target Compound Data | Not directly active; serves as the precursor scaffold for active derivatives. |
| Comparator Or Baseline | 6-iodo analog derivative (2-Cyano-N-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-methyl-3-phenyl-thiazol-2(3H)-ylidene)-acetamide): 18 mm inhibition zone. |
| Quantified Difference | The 6-iodo derivative, derived from the target compound, achieves antifungal activity comparable to the Nystatin control (20 mm), highlighting the scaffold's potential when appropriately substituted. |
| Conditions | In vitro antifungal assay against Aspergillus ochraceus Wilhelm, compared to Nystatin standard. |
Why This Matters
For a procurement decision, this confirms that the target compound is the correct starting material for generating potent antifungal leads, whereas purchasing a pre-functionalized analog bypasses the critical diversification step.
- [1] El-Bayouki, K. A. H. M.; Basyouni, W. M.; Mohamed, Y. A. F.; Aly, M. M.; Abbas, S. Y. Novel 4(3H)-Quinazolinones Containing Biologically Active Thiazole, Pyridinone and Chromene of Expected Antitumor and Antifungal Activities. Eur. J. Chem. 2011, 2, 455-462. View Source
